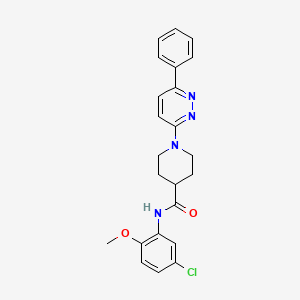

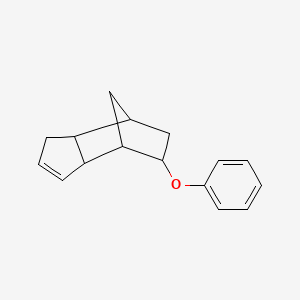

![molecular formula C26H26N2O4 B2721604 3-[Benzyl(methyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid CAS No. 2137504-28-8](/img/structure/B2721604.png)

3-[Benzyl(methyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, such as Fmoc amino acid azides, has been described in the literature . The process involves starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .Scientific Research Applications

Synthesis and Chemical Properties

Peptide Synthesis Enhancements : The fluorenylmethyloxycarbonyl (Fmoc) group is extensively utilized in solid phase peptide synthesis (SPPS), offering a reliable method for protecting amino acids during the synthesis process. This approach has significantly advanced the field, allowing for the synthesis of biologically active peptides and small proteins under a variety of conditions, showcasing its versatility and effectiveness (Fields & Noble, 2009).

Protecting Group for Hydroxy-Groups : The Fmoc group is also employed to protect hydroxy-groups alongside acid- and base-labile protecting groups, demonstrating its compatibility and efficiency in complex organic syntheses. Its removal can be achieved under mild conditions, preserving the integrity of other sensitive functional groups (Gioeli & Chattopadhyaya, 1982).

Biomedical and Bioorganic Applications

Development of Fluorescence Probes : Fmoc amino acids have been integral in the development of novel hydrogelators, biomaterials, and therapeutics, given their structural and supramolecular characteristics. The synthesis and structural elucidation of Fmoc-protected amino acids contribute to understanding their role in biomedical applications, including the design of fluorescence probes for detecting reactive oxygen species (Bojarska et al., 2020).

Antimicrobial and Cardiovascular Research : Fmoc-protected amino acid derivatives have shown potential in antimicrobial and cardiovascular research, underlining the broader implications of these compounds beyond peptide synthesis. Studies have explored the synthesis of fluorene and benzophenone derivatives containing amino acid residues, indicating their utility in developing new therapeutic agents with antimicrobial and cardiovascular effects (Soltani Rad et al., 2014).

Advanced Materials and Catalysis

Photocatalysis Applications : The utility of Fmoc amino acids extends into photocatalysis, demonstrating their versatility in chemical transformations. Photocatalysts based on Fmoc derivatives facilitate the decarboxylative arylation of α-amino acids, showcasing their application in the synthesis of complex molecules under mild conditions (Chen, Lu, & Wang, 2019).

Colorimetric Sensing : Fmoc derivatives have been explored for colorimetric sensing of fluoride anions, exemplifying their potential in analytical chemistry and environmental monitoring. Their ability to undergo significant color transitions in the presence of specific analytes highlights their utility in developing novel sensors (Younes et al., 2020).

properties

IUPAC Name |

3-[benzyl(methyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O4/c1-28(15-18-9-3-2-4-10-18)16-24(25(29)30)27-26(31)32-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23-24H,15-17H2,1H3,(H,27,31)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRGJNLCIGABIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[benzyl(methyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

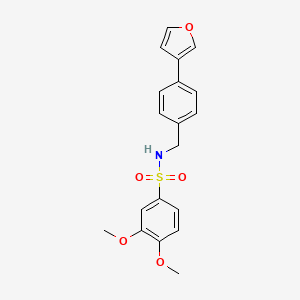

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2721521.png)

![7-hexyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-pyrimido[4,5-d][1,3]diazine-2,4-dione](/img/structure/B2721524.png)

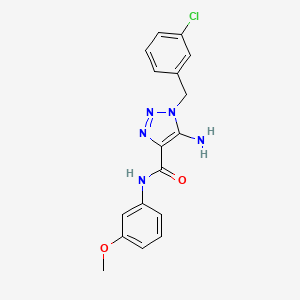

![2,6-dioxocyclohexanecarbaldehyde O-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethyl)oxime](/img/structure/B2721527.png)

![N-(2-ethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2721529.png)

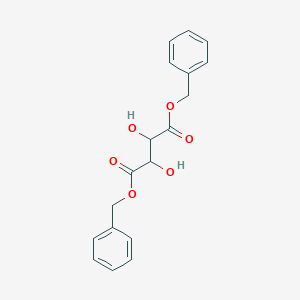

![2-[(4-Bromophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2721535.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide](/img/structure/B2721538.png)